4-Bromobenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
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Overview
Description
4-Bromobenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a complex organic compound that combines the structural features of 4-bromobenzaldehyde and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves a multi-step process:
Formation of 4-Bromobenzaldehyde: This can be achieved by the oxidation of 4-bromotoluene.
Synthesis of the Purine Derivative: The purine derivative, 7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL, can be synthesized through standard purine synthesis methods involving the appropriate starting materials and reaction conditions.
Hydrazone Formation: The final step involves the condensation of 4-bromobenzaldehyde with the purine derivative in the presence of hydrazine hydrate under reflux conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 4-bromobenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the benzaldehyde moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: 4-bromobenzoic acid.
Reduction: 4-bromobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
The purine moiety in the compound suggests potential biological activity, as purine derivatives are known to interact with various biological targets. This compound could be explored for its potential as an antiviral, anticancer, or antimicrobial agent.
Industry
In materials science, the compound’s unique structural features might be exploited in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism by which 4-Bromobenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The purine moiety could mimic natural purines, allowing the compound to interfere with nucleic acid metabolism or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Shares the benzaldehyde moiety but lacks the purine derivative.
Purine Derivatives: Compounds like caffeine or theobromine share the purine core but differ in their substituents.
Uniqueness
The combination of a bromobenzaldehyde moiety with a purine derivative in this compound is unique, providing a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler analogs.
Properties
Molecular Formula |
C17H17BrN6O2 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C17H17BrN6O2/c1-4-9-24-13-14(22(2)17(26)23(3)15(13)25)20-16(24)21-19-10-11-5-7-12(18)8-6-11/h4-8,10H,1,9H2,2-3H3,(H,20,21)/b19-10+ |
InChI Key |
HLJRNZJWNGIJIF-VXLYETTFSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CC=C |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CC=C |
Origin of Product |
United States |
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